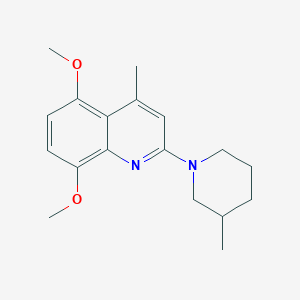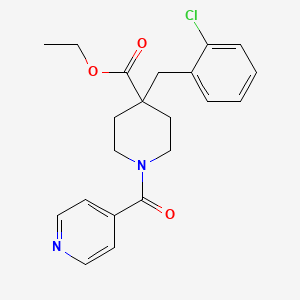
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays an important role in synaptic plasticity, learning, and memory. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
作用机制
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine site and prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate various physiological and pathological processes that are mediated by the receptor.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to modulate various biochemical and physiological processes that are mediated by the NMDA receptor. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can modulate synaptic plasticity, learning, and memory by blocking the activation of the NMDA receptor. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can also modulate pain perception, addiction, and neurodegenerative diseases by blocking the activation of the NMDA receptor.
实验室实验的优点和局限性
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has several advantages for lab experiments. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline also has some limitations. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is not a perfect antagonist of the NMDA receptor, and it can also bind to other receptors and ion channels. Therefore, it is important to use 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in conjunction with other tools and techniques to ensure the specificity of the results.
未来方向
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline in scientific research. First, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used to investigate the role of the NMDA receptor in other physiological and pathological processes, such as epilepsy, stroke, and traumatic brain injury. Second, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in combination with other tools and techniques, such as optogenetics and calcium imaging, to investigate the dynamics of NMDA receptor signaling in real time. Third, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be used in drug discovery efforts to develop new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders.
合成方法
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multistep process starting from 2,5-dimethoxyaniline. The key step in the synthesis is the formation of the quinoline ring through a Pictet-Spengler reaction. The final product can be obtained through purification and crystallization.
科学研究应用
5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. 5,8-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-5-9-20(11-12)16-10-13(2)17-14(21-3)7-8-15(22-4)18(17)19-16/h7-8,10,12H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMKDLVNFKIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)